2-Isopropylbenzoic acid

Description

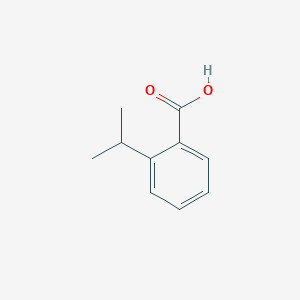

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANZVKGLDQDFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40901047 | |

| Record name | o-Isopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2438-04-2 | |

| Record name | Benzoic acid, 2-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Isopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Isopropylbenzoic acid CAS number and properties

An In-depth Technical Guide to 2-Isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 2438-04-2), a substituted aromatic carboxylic acid. The document details its chemical and physical properties, safety information, potential therapeutic applications, and relevant experimental methodologies.

Core Properties and Safety Information

This compound, also known as 2-(1-methylethyl)benzoic acid, is a white crystalline solid.[1] Its core chemical and physical properties are summarized below for easy reference.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 2438-04-2 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₂O₂ | [2][3][5] |

| Molecular Weight | 164.20 g/mol | [2][3][5] |

| Appearance | White to almost white powder/crystal | [1][4] |

| Melting Point | 62-66 °C | [1][4] |

| Boiling Point | ~266-270 °C | [1] |

| Density | 1.080 g/cm³ | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, chloroform, and dimethyl sulfoxide. | [1] |

| IUPAC Name | 2-propan-2-ylbenzoic acid | [5] |

| InChI Key | BANZVKGLDQDFDV-UHFFFAOYSA-N | [2][5] |

| SMILES | CC(C)C1=CC=CC=C1C(=O)O | [2][5] |

Table 2: Safety and Hazard Information

| Hazard Information | Details | Source |

| GHS Pictogram | GHS06 (Toxic) | [2] |

| Signal Word | Danger | [2][5] |

| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][5] |

| Precautionary Statements | P261, P264, P270, P280, P301+P310, P302+P352 | [2][4] |

| Hazard Classifications | Acute Toxicity 3 (Oral), Skin Sensitization 1, Skin Irritation 2, Eye Irritation 2A | [2][5] |

| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects | [2] |

Potential Applications in Drug Development

While specific research on the biological activity of this compound is limited, its structural similarity to other benzoic acid derivatives suggests potential therapeutic applications. Benzoic acid and its derivatives are known for their antimicrobial, antifungal, and preservative properties in the pharmaceutical industry.

Notably, the related compound 2-hydroxy-5-isopropylbenzoic acid is investigated for its anti-inflammatory, analgesic, and antimicrobial effects.[2][3] These activities are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) involved in inflammation.[2] Given these parallels, this compound serves as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial drug discovery.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, based on established chemical principles for similar compounds.

Synthesis of this compound

A common route for the synthesis of 2-substituted benzoic acids involves the oxidation of the corresponding substituted toluene. An illustrative workflow is provided below.

Caption: General workflow for the synthesis of this compound.

Methodology: Oxidation of 2-Isopropyltoluene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-isopropyltoluene to a solution of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), in an aqueous solution.

-

Heating: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Work-up: After the reaction is complete, cool the mixture and filter it to remove the manganese dioxide byproduct.

-

Acidification: Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), until a precipitate forms. This protonates the benzoate (B1203000) salt to form the carboxylic acid.

-

Isolation and Purification: Collect the crude this compound by filtration. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final pure product.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods for the analysis and quantification of this compound.

Caption: General workflow for the analysis of this compound.

Methodology: HPLC Analysis

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to a known concentration. Filter the solution through a 0.45 µm filter.

-

Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column and a UV detector.

-

Mobile Phase: A typical mobile phase would be a gradient mixture of acetonitrile and water (with 0.1% formic acid).

-

Detection: Monitor the elution at a wavelength where the compound has maximum absorbance.

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.

Postulated Signaling Pathway Involvement

While direct evidence for the involvement of this compound in specific signaling pathways is not yet established, its structural similarity to known anti-inflammatory agents suggests a potential interaction with the arachidonic acid signaling pathway, specifically through the inhibition of cyclooxygenase (COX) enzymes.

References

An In-depth Technical Guide to 2-Isopropylbenzoic Acid

This technical guide provides comprehensive information on the molecular properties, experimental protocols, and relevant biological evaluation pathways for 2-isopropylbenzoic acid and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3] |

| Molecular Weight | 164.20 g/mol | [1][2][4] |

| IUPAC Name | 2-propan-2-ylbenzoic acid | [1] |

| CAS Number | 2438-04-2 | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of related benzoic acid derivatives are presented. These protocols are based on established methods and can be adapted for this compound research.

Synthesis of 2-Hydroxy-5-isopropylbenzoic Acid via Kolbe-Schmitt Reaction

This protocol describes a common method for synthesizing a hydroxylated derivative of isopropylbenzoic acid, which is a valuable starting material in medicinal chemistry.[5][6]

Objective: To synthesize 2-hydroxy-5-isopropylbenzoic acid through the carboxylation of 4-isopropylphenol (B134273).

Materials:

-

4-isopropylphenol

-

Sodium hydroxide (B78521) (NaOH)

-

Carbon dioxide (CO₂) (high pressure)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification[5]

-

Ethanol/water mixture for crystallization[5]

-

High-pressure reactor/autoclave[6]

Procedure:

-

Formation of Sodium 4-isopropylphenoxide:

-

Carboxylation:

-

Work-up and Acidification:

-

Isolation and Purification:

In Vitro COX-2 Inhibition Assay

This protocol outlines a method to evaluate the anti-inflammatory potential of synthesized compounds by measuring their ability to inhibit the COX-2 enzyme.[6][7]

Objective: To determine the IC₅₀ value of a test compound for COX-2 inhibition.

Materials:

-

COX-2 enzyme

-

Arachidonic acid (substrate)

-

Assay buffer

-

Heme

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microtiter plate

-

Spectrophotometer or EIA kit for PGE₂ detection[6]

Procedure:

-

Reagent Preparation:

-

Assay Execution:

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[6][7]

-

Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).[6][7]

-

Stop the reaction, typically by adding a dilute acid solution.[6]

-

Measure the product formation (e.g., prostaglandin (B15479496) E₂, PGE₂) using an appropriate method, such as a colorimetric assay measuring absorbance or a commercial EIA kit.[6][7]

-

-

Data Analysis:

Visualized Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow in a drug discovery context, starting from a benzoic acid derivative, proceeding through chemical modification, and culminating in biological evaluation.

References

- 1. This compound | C10H12O2 | CID 17099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. PubChemLite - this compound (C10H12O2) [pubchemlite.lcsb.uni.lu]

- 4. 2438-04-2|this compound|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Isopropylbenzoic Acid: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylbenzoic acid, also known by its IUPAC name 2-(propan-2-yl)benzoic acid, is an aromatic carboxylic acid with the chemical formula C₁₀H₁₂O₂.[1] This white crystalline solid serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.[2] Its molecular structure, featuring a carboxylic acid group and an isopropyl group on a benzene (B151609) ring, imparts a unique combination of physical and chemical properties that are of significant interest to researchers in various scientific disciplines. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its chemical reactivity and potential metabolic pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(propan-2-yl)benzoic acid | [1] |

| CAS Number | 2438-04-2 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 76-79 °C | [2] |

| Boiling Point | ~266 °C | [2] |

| Density | 1.080 g/cm³ | |

| Solubility | Sparingly soluble in water; soluble in ethanol, chloroform, and dimethyl sulfoxide. | [2] |

| pKa | ~3.5 (predicted) |

Table 2: Spectral Data for this compound

| Spectrum Type | Key Features and Assignments |

| ¹H NMR | ~1.25 ppm (d, 6H): Two methyl groups of the isopropyl substituent, doublet due to coupling with the methine proton. ~3.4 ppm (sept, 1H): Methine proton of the isopropyl group, septet due to coupling with the six methyl protons. ~7.2-7.6 ppm (m, 4H): Aromatic protons, complex multiplet. ~12-13 ppm (s, 1H): Carboxylic acid proton, broad singlet. |

| ¹³C NMR | ~24 ppm: Methyl carbons of the isopropyl group. ~34 ppm: Methine carbon of the isopropyl group. ~125-132 ppm: Aromatic carbons. ~148 ppm: Aromatic carbon attached to the isopropyl group. ~172 ppm: Carboxylic acid carbonyl carbon. |

| Infrared (IR) | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, broadened due to hydrogen bonding. ~2960 cm⁻¹: C-H stretch of the isopropyl group. ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid. ~1600, 1460 cm⁻¹: C=C stretches of the aromatic ring. ~1300 cm⁻¹: C-O stretch of the carboxylic acid. |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and for the synthesis of this compound.

Determination of Melting Point (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid melts (completion of melting) are recorded as the melting range.

Determination of Boiling Point (Capillary Method)

The boiling point can be determined using a micro-boiling point apparatus.

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).

-

As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration with a standard base.

Procedure:

-

A known mass of this compound is dissolved in a suitable solvent (e.g., a mixture of water and ethanol).

-

The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) of known concentration.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

Synthesis of this compound

A common method for the synthesis of this compound is through the Grignard reaction of a suitable precursor followed by carboxylation.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound via a Grignard reaction.

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of 2-bromoisopropylbenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed to form 2-isopropylphenylmagnesium bromide.

-

Carboxylation: The Grignard solution is cooled in an ice bath and poured slowly over an excess of crushed solid carbon dioxide (dry ice).

-

Work-up: After the excess dry ice has sublimed, the reaction mixture is treated with dilute hydrochloric acid. The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude this compound can be further purified by recrystallization from a suitable solvent like hexane (B92381) or an ethanol/water mixture.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the carboxylic acid group and the aromatic ring.

Reactions of the Carboxylic Acid Group

-

Esterification: this compound can be esterified by reacting with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux. This reaction is important for the synthesis of various esters used as fragrances and in other applications.

Workflow for Esterification

Caption: General workflow for the esterification of this compound.

-

Amide Formation: The carboxylic acid can be converted to an amide by first forming the acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with ammonia (B1221849) or a primary/secondary amine.

-

Reduction: The carboxylic acid group can be reduced to a primary alcohol (2-isopropylbenzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Aromatic Ring

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The isopropyl group is an ortho, para-directing and activating group, while the carboxylic acid group is a meta-directing and deactivating group. The regioselectivity of these reactions will be influenced by the interplay of these two substituents.

Potential Metabolic Pathway

While the specific metabolic pathway of this compound in humans has not been extensively detailed, it is likely to follow the general metabolic routes of other substituted benzoic acids. The primary metabolic transformations are expected to involve the isopropyl group and the carboxylic acid moiety. A plausible pathway involves oxidation of the isopropyl group, followed by conjugation of the carboxylic acid.

Hypothesized Metabolic Pathway of this compound

Caption: A hypothesized metabolic pathway for this compound.

Conclusion

This compound is a versatile chemical compound with a range of physical and chemical properties that make it a valuable building block in organic synthesis. This guide has provided a detailed overview of its core characteristics, methodologies for their determination, and insights into its chemical reactivity and potential biological fate. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important molecule. Further research into its biological activities and metabolic pathways will undoubtedly continue to expand its applications in various fields.

References

An In-depth Technical Guide to the Solubility of 2-Isopropylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylbenzoic acid, also known as o-cuminic acid, is an organic compound with potential applications in chemical synthesis as a raw material and intermediate for pharmaceuticals, dyes, fragrances, and coatings.[1] A fundamental physicochemical property governing its utility in these applications is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative data, an inferred quantitative solubility profile based on a structural isomer, and detailed experimental protocols for solubility determination.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molar Mass | 164.20 g/mol |

| Melting Point | 62-64 °C |

| Boiling Point | 270 °C |

| pKa | ~3.0 ± 0.10 (Predicted) |

| Appearance | White to almost white powder or crystal |

Data sourced from ChemBK[1] and PubChem[2].

Solubility Profile

Qualitative Solubility

This compound is reported to be hardly soluble in water at room temperature but soluble in several organic solvents.[1]

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Hardly Soluble[1] |

| Ethanol | Soluble[1] |

| Chloroform | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

Inferred Quantitative Solubility from a Structural Isomer

Due to the lack of specific quantitative data for this compound, the solubility of its structural isomer, 4-isopropylbenzoic acid, is presented here as an approximation. It is crucial to note that while structurally similar, the position of the isopropyl group can influence physical properties, including solubility. Therefore, these values should be considered as estimations.

Table 2: Quantitative Solubility of 4-Isopropylbenzoic Acid (Cuminic Acid)

| Solvent System | Solubility | Method |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | ≥ 2.5 mg/mL (15.23 mM) | In Vivo Formulation |

| 10% DMSO / 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (15.23 mM) | In Vivo Formulation |

| 10% DMSO / 90% corn oil | ≥ 2.5 mg/mL (15.23 mM) | In Vivo Formulation |

| DMSO | 100 mg/mL (609.01 mM) | In Vitro Stock Solution |

Data sourced from MedChemExpress[3].

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following established methods can be employed.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Separation: Separate the undissolved solid from the solution by filtration or centrifugation.[5]

-

Solvent Evaporation: Transfer a known volume or mass of the clear, saturated solution to a pre-weighed container.

-

Drying: Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried this compound residue is achieved.[5]

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent.

Titrimetric Method

This method is particularly useful for acidic compounds like this compound and involves titrating a saturated solution with a standardized base.

Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound as described in the gravimetric method.

-

Sampling and Dilution: Withdraw a precise volume of the clear, saturated solution. If necessary, dilute it with a suitable solvent to a concentration appropriate for titration.[5]

-

Titration: Titrate the this compound solution with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), using a suitable indicator (e.g., phenolphthalein).[5]

-

Endpoint Determination: Continue the titration until the endpoint is reached, as indicated by a persistent color change of the indicator.[5]

-

Calculation: The concentration of this compound in the saturated solution, and thus its solubility, can be calculated from the volume of titrant used, its concentration, and the volume of the aliquot taken.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

References

Spectroscopic Profile of 2-Isopropylbenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Isopropylbenzoic acid (also known as 2-(propan-2-yl)benzoic acid), a significant organic compound utilized in various chemical syntheses. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational resource for identification, characterization, and quality control.

Core Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12-13 | Singlet (broad) | 1H | -COOH |

| ~7.9-8.1 | Doublet of doublets | 1H | Ar-H |

| ~7.2-7.6 | Multiplet | 3H | Ar-H |

| ~3.2-3.4 | Septet | 1H | -CH(CH₃)₂ |

| ~1.2-1.3 | Doublet | 6H | -CH(CH₃)₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~172 | -COOH |

| ~148 | Ar-C (quaternary, C2) |

| ~132 | Ar-C (quaternary, C1) |

| ~131 | Ar-CH |

| ~126 | Ar-CH |

| ~125 | Ar-CH |

| ~124 | Ar-CH |

| ~34 | -CH(CH₃)₂ |

| ~24 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~3000-3100 | C-H stretch (aromatic) | Aromatic Ring |

| ~2870-2960 | C-H stretch (aliphatic) | Isopropyl Group |

| ~1680-1710 | C=O stretch | Carboxylic Acid |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~1210-1320 | C-O stretch | Carboxylic Acid |

| ~920 (broad) | O-H bend | Carboxylic Acid |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Proposed Fragment |

| 164 | [M]⁺ (Molecular Ion) |

| 149 | [M - CH₃]⁺ |

| 131 | [M - CH₃ - H₂O]⁺ |

| 103 | [C₈H₇]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tubes

-

Volumetric flask and pipette

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition of ¹H NMR Spectrum: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include spectral width, acquisition time, relaxation delay, and number of scans.

-

Acquisition of ¹³C NMR Spectrum: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups in this compound using FT-IR spectroscopy.

Materials:

-

This compound sample

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the mixture into a pellet press die and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.

-

Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

-

Direct insertion probe or GC inlet

-

Volatile solvent (if using GC inlet, e.g., methanol, dichloromethane)

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a volatile solvent and injected into a gas chromatograph coupled to the mass spectrometer (GC-MS).

-

Ionization: The sample molecules are ionized, typically using electron ionization (EI) at 70 eV. This process creates a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: A mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for this compound.

In-depth Technical Guide to the Crystal Structure Analysis of 2-Isopropylbenzoic Acid

Introduction

2-Isopropylbenzoic acid, a derivative of benzoic acid, is a compound of interest in various chemical and pharmaceutical research areas. Understanding its solid-state structure is crucial for controlling its physical and chemical properties, such as solubility, melting point, and bioavailability. This technical guide provides a comprehensive overview of the methodologies involved in the determination and analysis of the crystal structure of this compound. Due to the absence of a publicly available crystal structure in the Cambridge Structural Database (CSD), this guide will focus on the experimental and computational workflows for such an analysis, from synthesis to structural elucidation.

Synthesis and Crystallization

The first step in crystal structure analysis is the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

1.1. Synthesis

A common route for the synthesis of this compound is the Grignard reaction. This involves the reaction of 2-isopropylphenylmagnesium bromide with carbon dioxide, followed by an acidic workup.

Experimental Protocol: Synthesis of this compound

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, magnesium turnings are reacted with 2-bromoisopropylbenzene in anhydrous diethyl ether to form the Grignard reagent.

-

Carbonation: The Grignard solution is then slowly added to a flask containing crushed dry ice (solid CO2) under a nitrogen atmosphere.

-

Acidification: After the reaction is complete, the mixture is quenched with dilute hydrochloric acid.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

1.2. Crystallization

The purified compound is then recrystallized to obtain single crystals. The choice of solvent is critical and is often determined empirically.

Experimental Protocol: Recrystallization

-

Solvent Screening: A small amount of this compound is tested for solubility in various solvents (e.g., ethanol, methanol, acetone, water, and mixtures thereof) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold.

-

Hot Solution Preparation: The crude product is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.

-

Slow Cooling: The hot solution is allowed to cool slowly to room temperature. This slow cooling promotes the formation of large, well-ordered crystals.

-

Isolation: The resulting crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic arrangement in a crystalline solid.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares methods.

The following diagram illustrates the general workflow for crystal structure determination.

Experimental Workflow for Crystal Structure Analysis

Hypothetical Crystal Structure and Data

In the absence of experimental data, we can predict some structural features based on the known crystal structure of benzoic acid and its derivatives. Benzoic acid is known to form hydrogen-bonded dimers in the solid state. It is highly probable that this compound would exhibit similar dimeric motifs.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₂O₂ |

| Formula Weight | 164.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.2 |

| c (Å) | 16.8 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 905 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.20 |

Table 2: Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Hypothetical Value |

| C=O (Å) | 1.25 |

| C-O (Å) | 1.31 |

| O-H···O (Å) | 2.65 |

| O-C=O (°) | 123 |

Intermolecular Interactions

The crystal packing of this compound would be governed by a combination of strong hydrogen bonds and weaker van der Waals interactions. The primary interaction is expected to be the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. The isopropyl groups would likely influence the overall packing of these dimers.

The following diagram illustrates the potential hydrogen bonding interaction.

Potential Hydrogen Bonding in this compound Dimer

While the definitive crystal structure of this compound is not currently available in public databases, this guide outlines the necessary steps for its determination and analysis. The synthesis and crystallization provide the foundational material for single-crystal X-ray diffraction, which in turn yields the precise atomic coordinates. Analysis of this data would reveal the molecular geometry, intermolecular interactions, and crystal packing. Based on analogous structures, a hydrogen-bonded dimeric motif is the most probable supramolecular assembly in the solid state of this compound. The detailed experimental and analytical workflow presented here serves as a robust framework for researchers and drug development professionals engaged in the solid-state characterization of such compounds.

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2-Isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylbenzoic acid, a substituted aromatic carboxylic acid, and its isomers are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. Understanding the historical context of its synthesis provides valuable insights into the evolution of organic chemistry and the development of key synthetic methodologies. This technical guide delves into the discovery and the historical evolution of the synthesis of this compound, presenting key experimental protocols and quantitative data from foundational scientific literature.

Discovery and Early Synthesis

The late 19th and early 20th centuries were a period of immense progress in organic synthesis, with the development of fundamental reactions that are still widely used today. While a definitive singular "discovery" of this compound is not prominently documented, its synthesis is intrinsically linked to the broader exploration of alkylated aromatic compounds and the development of reactions such as the Friedel-Crafts alkylation and the Jacobsen rearrangement. Early investigations into the isomers of cymene (isopropyltoluene) and their oxidation products were instrumental in the eventual isolation and characterization of this compound.

One of the earliest plausible routes to this compound would have been the oxidation of 2-isopropyltoluene (o-cymene). The Jacobsen rearrangement, first described by Oscar Jacobsen in 1886, which involves the migration of alkyl groups in polyalkylbenzenes under the influence of sulfuric acid, also highlights the contemporaneous interest in the isomers of alkylated aromatics.[1][2][3] While not a direct synthesis of the acid, this work on the parent hydrocarbon underscores the analytical challenges and synthetic possibilities of the era.

The advent of the Grignard reaction, discovered by Victor Grignard in 1900, provided a powerful new tool for the formation of carbon-carbon bonds and offered a more direct and reliable method for the synthesis of carboxylic acids.

Historical Synthesis Methods

The synthesis of this compound has evolved with the development of new synthetic reagents and techniques. The following sections detail the key historical methods, complete with experimental protocols derived from early chemical literature.

Oxidation of 2-Isopropyltoluene (o-Cymene)

The oxidation of the corresponding alkylbenzene is a classical method for the preparation of benzoic acid derivatives. Early methods would have relied on strong oxidizing agents.

Experimental Protocol:

A historical procedure for the oxidation of an alkylbenzene to the corresponding benzoic acid would typically involve the following steps:

-

Reaction Setup: 2-Isopropyltoluene (1 equivalent) is suspended in an aqueous solution.

-

Oxidation: A strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), is added portion-wise to the reaction mixture. The reaction is typically heated to reflux to drive the oxidation.

-

Work-up: After the reaction is complete (indicated by the disappearance of the purple permanganate color), the manganese dioxide (MnO₂) byproduct is removed by filtration.

-

Isolation: The filtrate is acidified with a strong mineral acid (e.g., hydrochloric acid or sulfuric acid), leading to the precipitation of this compound.

-

Purification: The crude acid is then collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol (B145695) or hot water.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Isopropyltoluene |

| Oxidizing Agent | Potassium Permanganate |

| Reaction Temperature | Reflux |

| Typical Yield | Variable, often moderate |

Grignard Synthesis

The development of the Grignard reaction revolutionized organic synthesis, providing a versatile method for the formation of carboxylic acids from aryl halides.

Experimental Protocol:

A typical early 20th-century Grignard synthesis of this compound would have been performed as follows:

-

Formation of the Grignard Reagent: 2-Bromoisopropylbenzene (1 equivalent) is added to a flask containing magnesium turnings (1.1 equivalents) in anhydrous diethyl ether under a dry atmosphere. The reaction is initiated, often with a small crystal of iodine, and proceeds to form 2-isopropylphenylmagnesium bromide.

-

Carbonation: The Grignard reagent is then slowly poured over crushed solid carbon dioxide (dry ice), which acts as the electrophile.

-

Hydrolysis: The resulting magnesium salt is hydrolyzed by the slow addition of an aqueous acid (e.g., dilute sulfuric acid or hydrochloric acid).

-

Extraction and Isolation: The aqueous and ether layers are separated. The ether layer is extracted with an aqueous base (e.g., sodium hydroxide (B78521) solution) to convert the benzoic acid into its water-soluble sodium salt.

-

Precipitation and Purification: The aqueous basic extract is then acidified with a strong acid to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Bromoisopropylbenzene |

| Reagents | Magnesium, Carbon Dioxide |

| Solvent | Anhydrous Diethyl Ether |

| Typical Yield | Generally good to excellent |

Friedel-Crafts Alkylation of Benzoic Acid (Hypothetical Early Approach)

While the Friedel-Crafts alkylation, discovered in 1877, is a cornerstone of aromatic chemistry, its direct application to benzoic acid presents challenges.[4] The carboxyl group is strongly deactivating, making the aromatic ring less susceptible to electrophilic attack. However, for the sake of historical completeness, a hypothetical early approach is outlined.

Experimental Protocol (Hypothetical):

-

Reaction Setup: Benzoic acid (1 equivalent) and a Lewis acid catalyst such as aluminum chloride (AlCl₃, >1 equivalent due to complexation with the carboxyl group) are combined in an inert solvent.

-

Alkylation: An alkylating agent, such as isopropyl chloride or propene, is introduced into the reaction mixture. The reaction would likely require heating.

-

Work-up and Isolation: The reaction mixture is quenched with ice and water, followed by acidification to decompose the aluminum complexes. The product would then be extracted with an organic solvent. Separation of the ortho, meta, and para isomers would be a significant challenge.

Quantitative Data:

Direct Friedel-Crafts alkylation of benzoic acid is generally not a practical method for the synthesis of this compound due to the deactivating nature of the carboxyl group and the difficulty in controlling the regioselectivity. Yields of the desired ortho isomer would be expected to be very low.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of the primary historical synthesis methods for this compound.

References

The Multifaceted Biological Activities of 2-Isopropylbenzoic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylbenzoic acid, a substituted aromatic carboxylic acid, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of the isopropyl group influences the lipophilicity and steric properties of the benzoic acid core, leading to a diverse range of pharmacological effects. This technical guide provides an in-depth overview of the antimicrobial, anti-inflammatory, and anticancer properties of this compound and its derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic insights. The structure-activity relationships (SAR) are also discussed to provide a rationale for the design of future therapeutic agents based on this scaffold.

Quantitative Biological Activity Data

The biological activities of this compound and its derivatives have been quantified using various in vitro assays. The following tables summarize the key findings, providing a comparative analysis of their potency.

Table 1: Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC | Reference |

| Benzoic Acid | Escherichia coli O157 | 1 mg/mL | [1] |

| 2-Hydroxybenzoic Acid (Salicylic Acid) | Escherichia coli O157 | 1 mg/mL | [1] |

| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | 2.11 µM/ml (pMIC) | [2] |

| N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide | Staphylococcus aureus | 1.82 µM/ml (pMIC) | [2] |

| 2-Aminobenzoic acid derivative 1 | Candida albicans | 70 µg/mL | [3] |

| 2-Aminobenzoic acid derivative 2 | Candida albicans | 70 µg/mL | [3] |

Table 2: Anti-inflammatory Activity

The anti-inflammatory potential is frequently assessed by the half-maximal inhibitory concentration (IC50) against enzymes like cyclooxygenase (COX).

| Compound/Derivative | Target | IC50 | Reference |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM4) | COX-2 | 0.74 µM | [4][5][6] |

| Carboxylic acid analogue of FM4 (FM10) | COX-2 | 0.69 µM | [4][5][6] |

| Carboxylic acid analogue of FM4 (FM12) | COX-2 | 0.18 µM | [4][5][6] |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | COX-2 | Higher affinity than Aspirin (in silico) | [7] |

Table 3: Anticancer Activity

The cytotoxic effects of these compounds against various cancer cell lines are determined by their IC50 values.

| Compound/Derivative | Cancer Cell Line | IC50 | Reference |

| Benzoic Acid | Bone cancer (MG63) | 85.54 µg/mL (48h) | [8][9] |

| Benzoic Acid | Lung cancer (CRM612) | 100.5 µg/mL (72h) | [8][9] |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer (HeLa) | 17.84 µM | [10] |

| Substituted thiocyanate (B1210189) benzoic acid 8 | Breast cancer (MCF-7) | 100 µM/ml | [10] |

| Substituted thiocyanate benzoic acid 9 | Breast cancer (MCF-7) | 100 µM/ml | [10] |

| 2-arenoxybenzaldehyde N-acyl hydrazone 1d | Prostate cancer (PC-3) | 9.38 µM | [11] |

| 2-arenoxybenzaldehyde N-acyl hydrazone 1e | Lung cancer (A-549) | 13.39 µM | [11] |

| 1,3,4-Oxadiazole derivative 2l | Breast cancer (MDA-MB-231) | 22.73 µM | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols for the biological evaluation of this compound and its derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable growth medium.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

In Vitro Anti-inflammatory Assay (COX Enzyme Inhibition)

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

-

Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.

-

Compound Incubation: The test compound at various concentrations is pre-incubated with the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: The reaction is stopped after a specific time.

-

Prostaglandin (B15479496) Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as ELISA or chromatography.

-

IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the enzyme activity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

-

IC50 Calculation: The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated control cells.[8][9]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are mediated through their interaction with specific cellular signaling pathways.

Anti-inflammatory Action: Inhibition of the COX-2/NF-κB Pathway

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes.[4] Specifically, selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily involved in the inflammatory response, while COX-1 has housekeeping functions. Furthermore, the NF-κB signaling pathway is a key regulator of inflammation.[12][13][14] Inhibition of this pathway can lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like COX-2.

Caption: Inhibition of COX-2 and NF-κB signaling by this compound derivatives.

Anticancer Action: HDAC Inhibition and Apoptosis Induction

Some benzoic acid derivatives have been shown to exhibit anticancer activity by inhibiting histone deacetylases (HDACs).[10][15][16][17] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. This can, in turn, induce cell cycle arrest, trigger the production of reactive oxygen species (ROS), and ultimately lead to apoptosis (programmed cell death) through the activation of caspases.[15][16]

Caption: Anticancer mechanism via HDAC inhibition and apoptosis induction.

Experimental Workflow

The discovery and development of novel bioactive compounds from the this compound scaffold typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide array of biological activities. Their demonstrated antimicrobial, anti-inflammatory, and anticancer properties, coupled with their synthetic tractability, make them attractive candidates for further drug discovery and development efforts. The insights into their mechanisms of action, particularly the inhibition of key signaling pathways such as COX-2/NF-κB and HDAC, provide a solid foundation for the rational design of more potent and selective therapeutic agents. Future research should focus on expanding the library of derivatives to further elucidate the structure-activity relationships and to identify lead compounds with optimized efficacy and safety profiles for preclinical and clinical development.

References

- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 3. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. mdpi.com [mdpi.com]

- 12. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to 2-Isopropylbenzoic Acid: Synthesis, Properties, and Patent Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylbenzoic acid, a substituted aromatic carboxylic acid, holds interest in various chemical and pharmaceutical research areas. Its structure, featuring a carboxylic acid group ortho to an isopropyl substituent, imparts specific steric and electronic properties that make it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive review of the synthesis, properties, and patent landscape of this compound, with a focus on detailed experimental protocols and quantitative data to support research and development endeavors. While specific biological activity data for this compound is not widely available in the public domain, this guide also presents data for structurally related compounds to offer a comparative context.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 164.20 g/mol | --INVALID-LINK-- |

| Melting Point | 62-66 °C | --INVALID-LINK-- |

| Boiling Point | 270 °C | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents like ethanol, methanol, and acetone (B3395972). | --INVALID-LINK-- |

| Appearance | White to Almost white powder to crystal | --INVALID-LINK-- |

Synthesis of this compound

Two primary synthetic routes for this compound are the Grignard reaction of a 2-isopropylphenyl halide and the oxidation of 2-isopropylbenzyl alcohol. Detailed experimental protocols for these methods are provided below.

Synthesis via Grignard Reaction

This method involves the formation of a Grignard reagent from 2-bromocumene, followed by carboxylation with carbon dioxide.

Materials:

-

2-Bromocumene (1-bromo-2-isopropylbenzene)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Iodine crystal (for initiation)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, place a solution of 2-bromocumene (1 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion of the 2-bromocumene solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a sonicator bath. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.

-

Once the reaction has started, add the remaining 2-bromocumene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice bath.

-

In a separate beaker, crush a generous excess of dry ice.

-

Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring. A solid mass will form.

-

Allow the mixture to warm to room temperature, and the excess dry ice to sublime.

-

-

Work-up and Purification:

-

Slowly add dilute hydrochloric acid to the reaction mixture until the solid dissolves and the aqueous layer is acidic.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution.

-

The this compound will be in the aqueous basic layer as its sodium salt. Separate the aqueous layer and acidify it with concentrated HCl until a white precipitate forms.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum over P₂O₅.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Synthesis via Oxidation of 2-Isopropylbenzyl Alcohol

This method involves the oxidation of the primary alcohol group of 2-isopropylbenzyl alcohol to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412).

Materials:

-

2-Isopropylbenzyl alcohol

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfuric acid (H₂SO₄), dilute

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

Procedure:

-

Oxidation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-isopropylbenzyl alcohol (1 equivalent) in a small amount of a suitable solvent like acetone or tert-butanol.

-

Prepare a solution of potassium permanganate (2-3 equivalents) in water.

-

Slowly add the KMnO₄ solution to the alcohol solution. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the mixture to reflux for 1-2 hours or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the MnO₂ precipitate. Wash the precipitate with a small amount of hot water.

-

Combine the filtrate and washings. If the solution is still purple, add a small amount of sodium bisulfite until the color disappears.

-

Acidify the clear filtrate with dilute sulfuric acid until a white precipitate of this compound forms.

-

-

Purification:

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

For further purification, the crude product can be dissolved in diethyl ether and extracted with a saturated sodium bicarbonate solution. The aqueous layer is then separated and acidified with HCl to reprecipitate the pure this compound.

-

The purified product can be recrystallized from an appropriate solvent system.

-

Caption: Workflow for the synthesis of this compound via oxidation.

Biological and Pharmacological Data

Quantitative biological activity data for this compound is limited in publicly accessible literature. However, data for the structurally related 4-isopropylbenzoic acid (cuminic acid) and other benzoic acid derivatives provide insights into potential activities.

| Compound/Derivative | Biological Activity | Quantitative Data | Organism/Assay | Reference |

| 4-Isopropylbenzoic acid | Antifungal | Completely inhibits growth at 200 µg/mL | P. capsici, S. sclerotiorum, R. cerealis | --INVALID-LINK-- |

| Benzoic acid | Antimicrobial (MIC) | 0.13 - 0.50 mg/mL (at pH 5.0) | S. aureus, P. aeruginosa, B. subtilis, C. albicans | --INVALID-LINK-- |

Patent Landscape

A review of the patent literature indicates that while there are numerous patents for derivatives of benzoic acid and for the isomer 4-isopropylbenzoic acid (cuminic acid), patents specifically claiming the synthesis or application of this compound are less common. The existing patent landscape for related compounds primarily focuses on:

-

Novel synthesis methods for substituted benzoic acids: Many patents describe new catalytic systems or process improvements for the oxidation of alkylbenzenes to their corresponding carboxylic acids.

-

Pharmaceutical compositions: Substituted benzoic acids are frequently claimed as intermediates in the synthesis of active pharmaceutical ingredients (APIs) for a wide range of therapeutic areas.

-

Agrochemicals: Derivatives of benzoic acid are used as herbicides and fungicides.

-

Polymers and materials science: Benzoic acid derivatives are used as monomers and additives in the production of polymers.

For example, patent CN1915959A describes a method for synthesizing p-isopropylbenzoic acid from β-pinene.[1] While not directly related to the 2-isomer, it highlights the industrial interest in isopropylbenzoic acids. Researchers interested in the commercial applications of this compound should conduct a thorough freedom-to-operate analysis.

Conclusion

This compound is a valuable chemical intermediate with potential applications in various fields. This technical guide has provided detailed synthetic protocols for its preparation via Grignard reaction and oxidation, summarized its key physicochemical properties, and offered a perspective on its patent landscape and the biological activities of related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and other substituted benzoic acids. Further research is warranted to fully elucidate the specific biological activities and potential therapeutic applications of this compound.

References

An In-depth Technical Guide on the Safety and Hazards of 2-Isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and predicted safety and hazard information for 2-Isopropylbenzoic acid. Due to a lack of extensive direct experimental data for this specific isomer, some information is derived from read-across and Quantitative Structure-Activity Relationship (QSAR) models based on structurally similar compounds, such as benzoic acid and other isopropylbenzoic acid isomers. All data should be interpreted with this in mind and used as a guide for further investigation.

Introduction

This compound (also known as 2-propan-2-ylbenzoic acid) is an organic compound with the chemical formula C₁₀H₁₂O₂. It is a substituted benzoic acid derivative with an isopropyl group at the ortho position. This guide provides a detailed summary of its known and predicted safety and hazards to inform researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential for absorption, distribution, metabolism, and excretion (ADME) and its environmental fate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |

| Molecular Weight | 164.20 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| Boiling Point | Not available | --- |

| Melting Point | Not available | --- |

| Water Solubility | Not available | --- |

| logP (octanol-water partition coefficient) | Not available | --- |

Hazard Identification and Classification

Based on aggregated data from multiple sources, this compound has been classified for several hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

GHS Hazard Classification:

-

Acute Oral Toxicity: Category 4 (Harmful if swallowed)[2]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1]

-

Skin Sensitization: Category 1 (May cause an allergic skin reaction)[1][3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]

Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the Safety Data Sheets (SDS) for this compound. Key statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data Summary

Direct experimental toxicological data for this compound is limited. The following table summarizes the available information and provides estimated values based on read-across from benzoic acid and other isomers where direct data is unavailable.

| Endpoint | Species | Route | Value | Classification | Source / Justification |

| Acute Oral Toxicity (LD50) | Rat | Oral | Estimated: 300 - 2000 mg/kg | Category 4 | Read-across from benzoic acid (LD50: 1700-3040 mg/kg) and other substituted benzoic acids. |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 2000 mg/kg (predicted) | Not Classified | Read-across from benzoic acid (LD50: >5000 mg/kg). |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | No data available | --- | --- |

| Skin Irritation | Rabbit | Dermal | Irritant | Category 2 | GHS classification.[1] |

| Eye Irritation | Rabbit | Ocular | Severely Irritating | Category 2A | GHS classification.[1] |

| Skin Sensitization | Guinea Pig | Dermal | Sensitizer | Category 1 | GHS classification.[1][3] |

| Mutagenicity (Ames Test) | S. typhimurium | In vitro | Negative (predicted) | Not Classified | Read-across from benzoic acid, which is generally considered non-mutagenic in bacterial reverse mutation assays. |

| Genotoxicity (in vitro) | Mammalian cells | In vitro | No data available | --- | --- |

| Reproductive/Developmental Toxicity | No data available | --- | No data available | --- | --- |

| Repeated Dose Toxicity | No data available | --- | No data available | --- | --- |

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on OECD guidelines. These protocols are provided as a reference for designing future studies on this compound.

Acute Oral Toxicity (OECD 401 - Up-and-Down Procedure)

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females.

-

Housing and Feeding: Animals are caged individually with controlled temperature (22 ± 3 °C) and humidity (30-70%). Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before and after dosing.

-

Dosing: The test substance is administered orally by gavage in a single dose. The dose for each animal is adjusted up or down based on the outcome of the previously dosed animal.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Skin Irritation/Corrosion (OECD 404)

-

Test Animals: Healthy, young adult albino rabbits.

-

Procedure: A small area of the animal's back is clipped free of fur. 0.5 g of the test substance (moistened with a suitable vehicle if solid) is applied to the skin under a gauze patch.

-

Exposure: The patch is left in place for 4 hours.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Scoring is based on a standardized scale.

-

Data Analysis: The mean scores for erythema and edema are calculated for each animal to determine the primary irritation index and classify the substance.

Eye Irritation/Corrosion (OECD 405)

-

Test Animals: Healthy, young adult albino rabbits.

-

Procedure: A single dose of 0.1 g of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observations: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours, and daily thereafter until the irritation resolves or for 21 days.

-

Data Analysis: The scores for each observation are used to classify the substance based on the severity and reversibility of the eye damage.

Skin Sensitization (OECD 406 - Guinea Pig Maximization Test)

-

Test Animals: Young, healthy adult guinea pigs.

-

Induction Phase:

-

Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) and the adjuvant alone are made in the shoulder region.

-

Day 7: Topical application of the test substance to the same area.

-

-

Challenge Phase:

-

Day 21: A non-irritating concentration of the test substance is applied topically to a naive area of the flank.

-

-

Observations: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.

-